5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol.
Scientific Research Applications
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but it often involves the modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- ethyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
1946822-59-8 |
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Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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